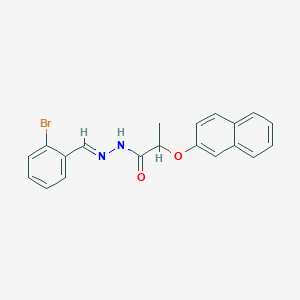![molecular formula C18H21N3O2 B5738326 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide, also known as TAK-285, is a small molecule inhibitor of the HER2 receptor tyrosine kinase. HER2 is a member of the epidermal growth factor receptor family and is overexpressed in a variety of cancers, including breast, gastric, and ovarian cancer. TAK-285 has shown promise as a potential therapeutic agent for these cancers due to its ability to inhibit HER2 signaling.
Mecanismo De Acción
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide works by binding to the ATP-binding site of the HER2 receptor tyrosine kinase, preventing the receptor from phosphorylating downstream signaling molecules. This leads to a decrease in HER2 signaling and ultimately, a decrease in tumor growth.
Biochemical and Physiological Effects:
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting HER2 signaling, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels). 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has also been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide is its specificity for the HER2 receptor tyrosine kinase. This specificity allows for targeted inhibition of HER2 signaling, which may lead to fewer side effects compared to other cancer therapies. However, one limitation of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide. One area of interest is the development of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide analogs with improved pharmacokinetic properties. Additionally, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide may be effective in combination with other targeted therapies for cancer. Finally, further studies are needed to determine the optimal dosing and administration of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide in clinical settings.
Métodos De Síntesis
The synthesis of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of a key intermediate, which is then converted into 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide through a series of additional steps. The overall synthesis is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to effectively inhibit HER2 signaling and tumor growth. Additionally, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20-10-12-21(13-11-20)16-6-4-15(5-7-16)19-18(22)9-8-17-3-2-14-23-17/h2-9,14H,10-13H2,1H3,(H,19,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWIYNQYPNVHAH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)
![2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5738282.png)

![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)




![N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738349.png)
![N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5738350.png)

![N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide](/img/structure/B5738360.png)